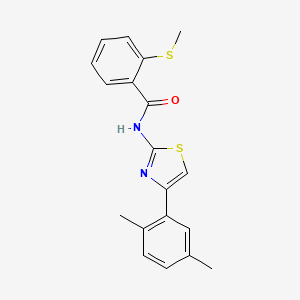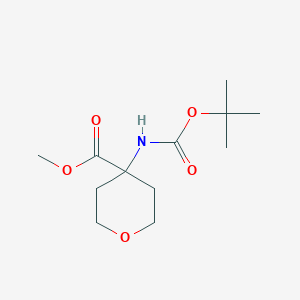
tert-Butyl 4-(methoxycarbonyl)-tetrahydro-2H-pyran-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The “tert-Butyl” and “methoxycarbonyl” groups are common functional groups in organic chemistry. The “tetrahydro-2H-pyran-4-yl” part suggests that this compound contains a tetrahydropyran ring, a six-membered ring with one oxygen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show a tetrahydropyran ring substituted at the 4-position with a carbamate group. The carbamate would have a tert-butyl group attached to one oxygen and a methoxycarbonyl group attached to the nitrogen .Chemical Reactions Analysis
Carbamates are known to undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Carbamates, for example, are typically polar due to the presence of carbonyl (C=O) and N-H groups. They can form hydrogen bonds, which can affect their solubility in different solvents .Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs), which are then used to produce a variety of medications and treatments.
Synthesis of Tetrahydropyran Derivatives
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . This compound can be used in the synthesis of tetrahydropyran derivatives, contributing to the development of new drugs and treatments.
Total Synthesis of Neopeltolide
Neopeltolide, a potent antiproliferative marine natural product, has been an attractive target compound for synthetic chemists . This compound can be used in the total synthesis of neopeltolide and its analogues, contributing to cancer research and treatment.
Development of Efficient and Versatile Methods for Synthesis
Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . This compound can be used in these developments, enhancing the efficiency and versatility of synthetic methods.
Research on Oxocarbenium Ions
This compound can be used in research on oxocarbenium ions , which are important intermediates in many chemical reactions. Understanding these ions can lead to improvements in synthetic chemistry.
Research on Hetero-Diels-Alder Cycloadditions
Hetero-Diels-Alder cycloadditions are important reactions in organic chemistry . This compound can be used in research on these reactions, contributing to the development of new synthetic methods.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-12(9(14)16-4)5-7-17-8-6-12/h5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEMDNLBFBUFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(methoxycarbonyl)-tetrahydro-2H-pyran-4-ylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2560526.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)
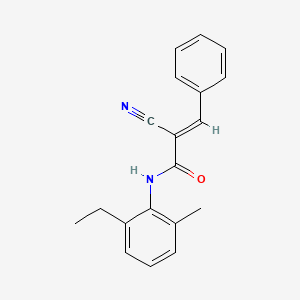
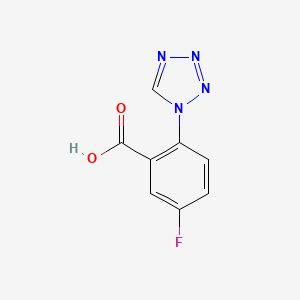
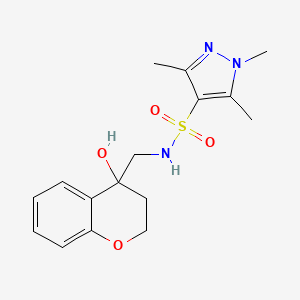
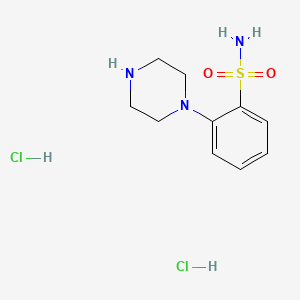

![(Z)-2-Cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2560542.png)



![2-(1,3-Benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2560546.png)
